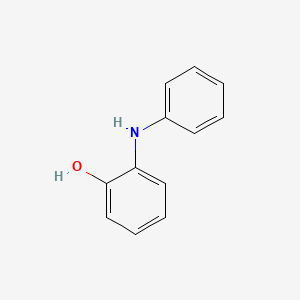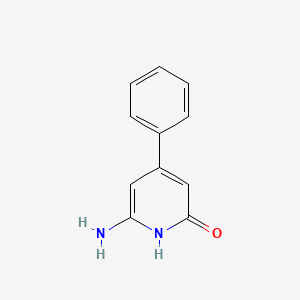
1-(2-Fluoro-3-methylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-3-methylphenyl)ethanol is an organic compound with the molecular formula C9H11FO It is a derivative of phenylethanol, where the phenyl ring is substituted with a fluorine atom at the second position and a methyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2-fluoro-3-methylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce the ketone to the corresponding alcohol. The process is efficient and can be scaled up for large-scale production.
化学反应分析
Types of Reactions: 1-(2-Fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(2-Fluoro-3-methylphenyl)ethanone or 1-(2-fluoro-3-methylphenyl)acetic acid.
Reduction: 1-(2-Fluoro-3-methylphenyl)ethane.
Substitution: Various substituted phenylethanols depending on the nucleophile used.
科学研究应用
1-(2-Fluoro-3-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-fluoro-3-methylphenyl)ethanol depends on its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group allows for hydrogen bonding interactions, which can be crucial in biological systems. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes.
相似化合物的比较
1-(2-Fluorophenyl)ethanol: Lacks the methyl group, which can affect its reactivity and applications.
1-(3-Fluoro-4-methylphenyl)ethanol: The position of the fluorine and methyl groups is different, leading to variations in chemical behavior.
1-(2-Chloro-3-methylphenyl)ethanol: Substitution of fluorine with chlorine can significantly alter the compound’s properties.
Uniqueness: 1-(2-Fluoro-3-methylphenyl)ethanol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring
属性
IUPAC Name |
1-(2-fluoro-3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWSMCFTIXJQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7902410.png)


![2-[4-(Dimethylamino)phenyl]-2-propanol](/img/structure/B7902426.png)
![2-[2-(Dimethylamino)phenyl]-2-propanol](/img/structure/B7902433.png)




